Lenalidomide-d5 -

Lenalidomide-d5

Catalog Number: EVT-1504133
CAS Number:
Molecular Formula: C₁₃H₈D₅N₃O₃
Molecular Weight: 264.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Lenalidomide-d5 can be synthesized from lenalidomide through specific chemical modifications that introduce deuterium into the molecular structure. It is available from specialized chemical suppliers such as SynZeal Research and MedChemExpress, which provide it for research purposes, particularly in analytical chemistry applications.

Classification

Lenalidomide-d5 falls under the category of pharmaceutical compounds and is classified as an immunomodulatory agent. Its primary therapeutic applications are linked to its ability to modulate immune responses and inhibit tumor growth.

Synthesis Analysis

Methods

The synthesis of lenalidomide-d5 typically involves the following steps:

  1. Deuteration: The introduction of deuterium can be achieved through various methods such as:
    • Exchange reactions where hydrogen atoms in lenalidomide are replaced with deuterium.
    • Chemical reactions involving deuterated solvents or reagents.
  2. Purification: After synthesis, lenalidomide-d5 is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity levels, often exceeding 99% .

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature, pressure, and reaction time, to optimize yield and purity. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the incorporation of deuterium and assess the compound's purity.

Molecular Structure Analysis

Structure

The molecular formula for lenalidomide-d5 is C_13H_10D_5N_3O_3, reflecting the substitution of five hydrogen atoms with deuterium. The structural representation shows a core isoindole structure with a piperidine moiety.

Data

  • Molecular Weight: Approximately 253.29 g/mol.
  • NMR Spectroscopy: Used to analyze the chemical environment of deuterium atoms in the compound, providing insights into its structure and confirming successful synthesis.
Chemical Reactions Analysis

Reactions

Lenalidomide-d5 can participate in various chemical reactions similar to its non-deuterated counterpart. Key reactions include:

  • Hydrogenation: Involving catalysts that facilitate the addition of hydrogen (or deuterium) across double bonds.
  • Acylation and Alkylation: Modifications that can enhance its pharmacological properties or alter its metabolic profile.

Technical Details

Reactions involving lenalidomide-d5 must be carefully monitored using chromatographic techniques to track conversion rates and product formation. The use of mass spectrometry can also assist in identifying reaction intermediates.

Mechanism of Action

Process

Lenalidomide-d5 retains the pharmacological activity of lenalidomide, which primarily acts through:

  • Modulation of Immune Response: Enhancing T-cell activation and promoting natural killer cell activity against tumors.
  • Anti-Angiogenesis: Inhibiting the formation of new blood vessels that supply nutrients to tumors.

Data

Research indicates that lenalidomide derivatives exhibit varied mechanisms depending on their structural modifications, potentially leading to enhanced efficacy against specific cancer types .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Deuteration generally increases stability against metabolic degradation.
  • Melting Point: Specific melting points can vary based on purity but are typically consistent with known values for similar compounds.
Applications

Scientific Uses

Lenalidomide-d5 is primarily used in research settings for:

  • Analytical Method Development: Serving as an internal standard in quantitative analyses by gas chromatography or liquid chromatography coupled with mass spectrometry (LC-MS).
  • Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of lenalidomide in clinical settings.
  • Drug Development Research: Exploring new derivatives that may enhance therapeutic efficacy or reduce side effects associated with lenalidomide therapy .
Chemical Characterization of Lenalidomide-d5

Nomenclature and Structural Identification

Lenalidomide-d5 (chemical synonyms: CC-5013-d5; 1-Oxo-2-(2,6-dioxopiperidin-3-yl)-4-aminoisoindoline-d5) is a deuterated analog of the immunomodulatory drug lenalidomide. Its systematic IUPAC name is 3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione-d5, reflecting the substitution of five hydrogen atoms with deuterium at specific molecular positions. The molecular formula is C₁₃H₈D₅N₃O₃, with a molecular weight of 264.29 g/mol [1] [6] [9]. The deuterium atoms are strategically incorporated at the piperidinyl ring’s C3 and C4 positions (denoted as C*H₂ groups in the non-deuterated parent compound), confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The SMILES notation (O=C1N(C2([2H])C(NC(C([2H])([2H])C2([2H])[2H])=O)=O)CC3=C(N)C=CC=C31) explicitly defines the deuteration sites [6] [9].

  • Table 1: Structural Identifiers of Lenalidomide-d5
    PropertyValue
    CAS Number (unlabeled)191732-72-6
    CAS Number (labeled)1227162-34-6
    Molecular FormulaC₁₃H₈D₅N₃O₃
    Exact Mass264.29 g/mol
    SMILESO=C1N(C2([2H])C(NC(C([2H])([2H])C2([2H])[2H])=O)=O)CC3=C(N)C=CC=C31

Isotopic Enrichment Techniques for Deuterium Substitution

Deuterium enrichment in lenalidomide-d5 employs synthetic deuteration and isotopic exchange methodologies. The primary route involves catalytic hydrogenation of a lenalidomide precursor using deuterium gas (D₂) in the presence of palladium or platinum catalysts, achieving >95% isotopic purity [7]. Alternatively, H/D exchange under acidic or basic conditions targets labile hydrogens adjacent to carbonyl groups in the piperidinyl ring, though this method risks structural racemization. Advanced techniques utilize deuterated building blocks, such as deuterated succinic acid or deuterated ammonia, integrated during multi-step synthesis to ensure regioselective labeling at the aliphatic positions (C3 and C4 of the piperidine ring) [2] [7]. The isotopic purity is quantified via mass spectrometry, with commercial standards (e.g., TRC-L328003) certifying >95% deuterium incorporation [6] [9].

  • Table 2: Isotopic Enrichment Methods Comparison
    MethodDeuterium SourceCatalystIsotopic PurityRegioselectivity
    Catalytic HydrogenationD₂ gasPd/C, PtO₂>98%High (aliphatic sites)
    H/D ExchangeD₂O, CD₃ODAcid/Base90–95%Moderate (labile H sites)
    Deuterated IntermediatesLabeled precursorsN/A>95%Controlled (pre-specified)

Synthetic Pathways and Reaction Mechanisms

The synthesis of lenalidomide-d5 follows a chiral-resolved pathway starting from deuterated glutamine derivatives or via late-stage deuteration. A validated route involves:

  • Reductive Amination: Deuterated 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione undergoes amination with deuterated ammonia (ND₃) to form the 4-aminoisoindoline core [2].
  • Ring Closure: The intermediate is cyclized using trifluoroacetic anhydride (TFAA) in deuterated acetic acid (CD₃CO₂D), ensuring retention of chirality at the C3 position of the piperidine ring [5].
  • Chiral Resolution: Racemic mixtures are resolved using chiral stationary-phase chromatography or enzymatic kinetic resolution to isolate the pharmacologically active S-enantiomer [2].

Key reaction mechanisms include nucleophilic substitution at the isoindolinone carbonyl and acid-catalyzed cyclodehydration. Impurities (e.g., non-deuterated analogs) are minimized via rigorous purification using reversed-phase HPLC [5] [7].

Crystallographic Analysis and Polymorphic Variations

Lenalidomide-d5 exhibits polymorphism influenced by crystallization conditions. X-ray powder diffraction (XRPD) identifies two primary forms:

  • Form I: Characterized by peaks at 2θ = 12.5°, 15.8°, 17.3°, and 25.6° (Cu-Kα radiation). It is thermodynamically stable and crystallizes from ethyl acetate.
  • Form II: Shows distinct peaks at 2θ = 7.2°, 13.4°, and 21.9°, obtained via rapid antisolvent addition (e.g., water in methanol) [2] [5].

Single-crystal X-ray diffraction confirms that deuteration does not alter the space group symmetry (P2₁2₁2₁) or hydrogen-bonding motifs compared to non-deuterated lenalidomide. However, deuterium’s lower zero-point energy enhances lattice stability, increasing the melting point by 2–3°C [5].

  • Table 3: XRPD Signatures of Lenalidomide-d5 Polymorphs
    Polymorph2θ Positions (°)Crystallization SolventStability
    Form I12.5, 15.8, 17.3, 25.6Ethyl acetateThermodynamically stable
    Form II7.2, 13.4, 21.9Methanol/WaterKinetically stable

Stability Profiling Under Physicochemical Stress Conditions

Stability studies under ICH guidelines reveal lenalidomide-d5’s susceptibility to hydrolysis and photodegradation:

  • Hydrolytic Degradation: At 80°C/75% RH, the piperidinyl ring undergoes hydrolysis, generating 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione-d5 as the major degradant (up to 8% in 14 days). Acidic conditions (pH 3.0) accelerate degradation 2-fold compared to alkaline media (pH 10.0) [1] [4].
  • Oxidative Stress: Exposure to 3% H₂O₂ produces N-oxide derivatives (confirmed via LC-MS), though deuterium mitigates reaction kinetics by 15% due to kinetic isotope effects (KIEs) [3] [8].
  • Photostability: UV light (254 nm) induces cleavage of the isoindolinone-piperidinyl bond, with 15% degradation after 48 hours. Solid-state stability exceeds solution-phase; lyophilized powder retains >98% purity for 36 months at -20°C [1] [4].

Quantification employs a validated HPLC-MS/MS method using lenalidomide-d5 as an internal standard, with detection at m/z 260→149 (analyte) and 265→151 (IS) [8].

Properties

Product Name

Lenalidomide-d5

Molecular Formula

C₁₃H₈D₅N₃O₃

Molecular Weight

264.29

Synonyms

3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione-d5; _x000B_1-Oxo-2-(2,6-dioxopiperidin-3-yl)-4-aminoisoindoline-d5; CC-5013-d5;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.